molecular formula C17H14BrN3O2S B601855 2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 1533519-94-6

2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Cat. No. B601855
CAS RN: 1533519-94-6
M. Wt: 404.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a crystalline polymorph form of 2- (5-bromo-4- (4-cyclopropyl naphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid . It is known to decrease uric acid levels and is used in pharmaceutical compositions for the treatment of a variety of diseases and conditions .


Synthesis Analysis

The production method of this compound is based on the bromination of 2- (4- (1-cyclopropylnaphthalen-4-yl)-4 H -1,2,4-triazol-3-ylthio)acetic acid of formula 17, whose carboxyl function is protected by a trialkylsilyl group . The bromination reaction runs selectively and with a high conversion rate of the input compound . The introduction and deprotection of the used protecting group run very easily, so there is no need to isolate the produced intermediates of formula 18 and 19, which reduces the number of handling steps .


Molecular Structure Analysis

The crystalline polymorphs of this compound are characterized by peaks at 10.32, 18.84, and 20.75°2θ±0.1°2θ . In further embodiments, such a crystalline polymorph is further characterized by at least two further peaks at 6.80, 21.54, 24.97, 25.53, 27.28, and 27.60°2θ±0.1° 2θ .


Chemical Reactions Analysis

The novel method for the synthesis of this compound involves a bromination reaction that runs selectively and with a high conversion rate of the input compound . The introduction and deprotection of the used protecting group run very easily .


Physical And Chemical Properties Analysis

The isolation of the product from the reaction mixture is advantageously based on the good crystallizing properties of the newly found salts of lesinurad of formula 21 and 22 .

Scientific Research Applications

Gout Treatment:

Lesinurad is primarily investigated for its potential in treating gout. Gout is a form of inflammatory arthritis caused by elevated uric acid levels in the blood. Lesinurad acts as a selective uric acid reabsorption inhibitor, targeting the URAT1 transporter. By reducing uric acid reabsorption in the kidneys, it helps lower serum uric acid levels and prevent gout flares. Clinical studies have demonstrated its efficacy in combination with other gout medications .

Pharmacokinetics and Safety Studies:

Research has explored the pharmacokinetics (absorption, distribution, metabolism, and excretion) of lesinurad. Single and multiple ascending dose studies in healthy males have evaluated its safety, bioavailability, and dose-response relationship. Lesinurad was generally well-tolerated, supporting its potential clinical use .

Antiviral Research:

While not its primary focus, some studies have explored the antiviral properties of lesinurad. It inhibits URAT1, which may impact viral replication or immune responses. However, more research is needed in this area .

Polymorphism and Crystal Forms:

Lesinurad has different polymorphic forms, affecting its solubility, stability, and bioavailability. Researchers investigate these forms to optimize drug formulation and delivery .

Synthetic Methods and Intermediates:

Scientists have developed efficient synthetic methods for producing lesinurad and its intermediates. These methods enhance scalability and reduce handling steps during synthesis .

properties

IUPAC Name

2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYAOLJMDAJRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lesinurad Impurity 10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.